5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide
Description
This compound is a pyridinecarboxamide derivative featuring a 1,2-dihydropyridinone core substituted with chloro and trifluoromethylbenzyl groups at positions 5 and 1, respectively. Structural data from crystallographic studies (e.g., SHELX-based refinements ) and synthetic protocols confirm its configuration. While direct pharmacological data for this compound is absent in the provided evidence, analogs with trifluoromethyl and benzyl substituents are frequently explored in medicinal chemistry for their metabolic stability and target affinity .
Properties
IUPAC Name |
5-chloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF6N2O2/c22-15-9-17(18(31)29-16-6-2-5-14(8-16)21(26,27)28)19(32)30(11-15)10-12-3-1-4-13(7-12)20(23,24)25/h1-9,11H,10H2,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFZAIXKDDHLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound with potential biological activities. Its structure includes a pyridine ring and trifluoromethyl groups, which are known to influence pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C21H13ClF6N2O2
- Molecular Weight : 474.79 g/mol
- CAS Number : 338977-57-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition of AChE can enhance cholinergic activity, which is beneficial in treating conditions like Alzheimer's disease .
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for COX inhibition have been reported in studies involving structurally related compounds .
In Vitro Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Similar Pyridine Derivative | AChE Inhibition | 5.90 ± 0.07 | |
| Similar Pyridine Derivative | COX-1 Inhibition | 19.45 ± 0.07 | |
| Similar Pyridine Derivative | COX-2 Inhibition | 42.1 ± 0.30 |
Case Studies
A study on the synthesis and evaluation of pyridine derivatives indicated that modifications to the core structure could enhance biological activity against AChE and COX enzymes. The presence of trifluoromethyl groups was noted to increase lipophilicity and improve binding interactions with target enzymes .
Scientific Research Applications
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, inducing apoptosis at micromolar concentrations.
Case Study:
A study assessed the compound's efficacy against human tumor cells using the National Cancer Institute (NCI) protocols. The results indicated a mean growth inhibition (GI) of 15.72 μM, suggesting strong potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). It acts as an inhibitor of specific Mur enzymes crucial for bacterial cell wall synthesis.
Case Study:
In experiments assessing the minimum inhibitory concentration (MIC), the compound demonstrated effectiveness against Mtb strains, with MIC values lower than those of standard treatments like ethambutol. This highlights its potential as a novel therapeutic agent in treating tuberculosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the chemical structure influence biological activity:
- Trifluoromethyl Groups : These groups enhance lipophilicity and binding affinity to biological targets.
- Chloro Substituents : The presence of chlorine atoms contributes to increased potency against cancer cells and bacteria by facilitating interactions with target proteins.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- The trifluoromethyl group at the benzyl (position 1) and amide (position N) positions improves metabolic stability and target binding in hydrophobic pockets .
- Replacing the 3-(trifluoromethyl)phenyl amide with phenyl (as in ) reduces molecular weight but may decrease target specificity.
Core Modifications in Related Compounds
- Thiazolidinone Analogs: Compounds like 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide () replace the pyridinone core with a thiazolidinone ring.
- Triazolopyridine Derivatives : Patent examples (e.g., EP 3 532 474 B1, Example 284 ) feature triazolopyridine cores fused with benzamide groups. These structures exhibit higher rigidity and may enhance binding to kinases or proteases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
